4-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide
Description
BenchChem offers high-quality 4-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(12-amino-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-10-yl)sulfanylmethyl]-N-(3-hydroxypropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S2/c21-17-16-14-3-1-4-15(14)28-19(16)24-20(23-17)27-11-12-5-7-13(8-6-12)18(26)22-9-2-10-25/h5-8,25H,1-4,9-11H2,(H,22,26)(H2,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUCXKVVTPWYGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=NC(=NC(=C23)N)SCC4=CC=C(C=C4)C(=O)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Phosphodiesterase 10A (PDE10A) . PDE10A is a potential therapeutic target for the treatment of several neurodegenerative disorders. It is a dual substrate enzyme that catalyses the hydrolysis of cAMP & cGMP.
Mode of Action
The compound exhibits significant inhibitory activity against PDE10A. It is involved in three hydrogen bonds with ASN226, THR187 and ASP228, and two aromatic interactions with TYR78 and PHE283. These interactions inhibit the function of PDE10A, leading to an increase in the levels of cAMP and cGMP.
Biochemical Pathways
The inhibition of PDE10A affects the cAMP/protein kinase A (PKA) signalling pathway. In the direct pathway neurons, this inhibition leads to the potentiation of D1-receptor signalling, while in the indirect pathway neurons, it activates cAMP/PKA signalling by simultaneous potentiation of adenosine A2A receptor signalling and inhibition of D2-receptor signalling.
Pharmacokinetics
The compound’s significant inhibitory activity against pde10a suggests that it may have good bioavailability.
Result of Action
The inhibition of PDE10A by this compound leads to changes in neuronal cell functions in the central nervous system (CNS), potentially precipitating, maintaining or triggering cognitive, motor or psychiatric disturbances. A study showed that a PDE10A inhibitor raised DARPP-32 phosphorylation by 6-fold in the indirect pathway neurons, indicating the predominant effect of PDE10A inhibition in these neurons.
Biological Activity
The compound 4-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide is a heterocyclic compound that integrates elements of cyclopentane, thiophene, and pyrimidine. Its unique structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 304.41 g/mol. The presence of various functional groups contributes to its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of thieno[2,3-d]pyrimidine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effective inhibition against common pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM for some derivatives .
Anticancer Activity
The anticancer potential of thieno[2,3-d]pyrimidine derivatives has also been explored. A study on steroidal[17,16-d]pyrimidines derived from natural sources demonstrated significant growth inhibition across various cancer cell lines, with IC50 values ranging from 40 to 60 µg/mL for promising candidates . Although specific data on the target compound is limited, its structural similarity to these active derivatives suggests potential anticancer activity.
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Key Enzymes : Molecular docking studies have shown that these compounds can bind effectively to critical enzymes such as DNA gyrase and MurD, disrupting bacterial cell wall synthesis and DNA replication processes .
- Cytotoxicity : The cytotoxic effects observed in cell viability assays (e.g., MTT assay) indicate that these compounds may induce apoptosis in cancer cells through multiple pathways, including oxidative stress and DNA damage.
Study 1: Antimicrobial Efficacy
A series of thiazolopyridine derivatives were synthesized and evaluated for their antimicrobial efficacy against E. coli and P. aeruginosa. The most active compound exhibited an MIC value of 0.21 μM, suggesting a strong potential for development as an antimicrobial agent.
Study 2: Anticancer Activity
In another investigation focused on steroidal pyrimidines, various derivatives were tested against multiple cancer cell lines. The results indicated that certain compounds achieved over 75% growth inhibition at concentrations around 40 µg/mL, highlighting their potential as therapeutic agents.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
